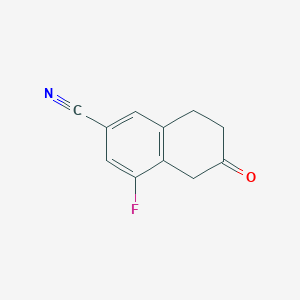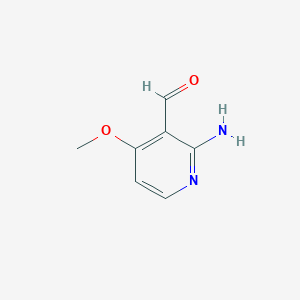
2-Amino-4-methoxynicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-methoxy-3-Pyridinecarboxaldehyde is a chemical compound that belongs to the class of pyridinecarboxaldehydes. This compound is characterized by the presence of an amino group at the 2-position, a methoxy group at the 4-position, and an aldehyde group at the 3-position on the pyridine ring. Pyridinecarboxaldehydes are known for their diverse applications in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-methoxy-3-Pyridinecarboxaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-4-methoxypyridine with a suitable oxidizing agent to introduce the aldehyde group at the 3-position. The reaction conditions typically involve the use of mild oxidizing agents such as manganese dioxide (MnO2) or pyridinium chlorochromate (PCC) in an organic solvent like dichloromethane (DCM) or acetonitrile (MeCN).
Industrial Production Methods
In an industrial setting, the production of 2-amino-4-methoxy-3-Pyridinecarboxaldehyde may involve more scalable and cost-effective methods. One approach could be the catalytic oxidation of 2-amino-4-methoxypyridine using a heterogeneous catalyst under controlled temperature and pressure conditions. This method ensures high yield and purity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-4-methoxy-3-Pyridinecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-amino-4-methoxy-3-pyridinecarboxylic acid.
Reduction: 2-amino-4-methoxy-3-pyridinemethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-amino-4-methoxy-3-Pyridinecarboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-amino-4-methoxy-3-Pyridinecarboxaldehyde depends on its specific application. In medicinal chemistry, the compound may act by inhibiting certain enzymes or interacting with specific receptors. The presence of the amino and methoxy groups allows for hydrogen bonding and other interactions with biological targets, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
2-amino-4-methoxy-3-Pyridinecarboxaldehyde can be compared with other pyridinecarboxaldehydes such as:
2-methoxy-3-pyridinecarboxaldehyde: Similar structure but lacks the amino group, leading to different reactivity and applications.
3-pyridinecarboxaldehyde: Lacks both the amino and methoxy groups, resulting in distinct chemical properties and uses.
4-pyridinecarboxaldehyde:
The unique combination of functional groups in 2-amino-4-methoxy-3-Pyridinecarboxaldehyde makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C7H8N2O2 |
|---|---|
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
2-amino-4-methoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H8N2O2/c1-11-6-2-3-9-7(8)5(6)4-10/h2-4H,1H3,(H2,8,9) |
Clave InChI |
PATGSMOAYGVQNE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=NC=C1)N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-Dichloro-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13945970.png)
![1-Pentyn-3-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B13945971.png)
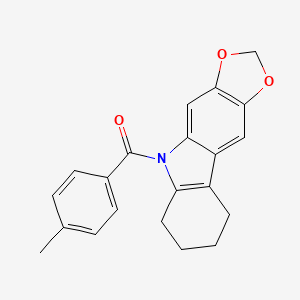
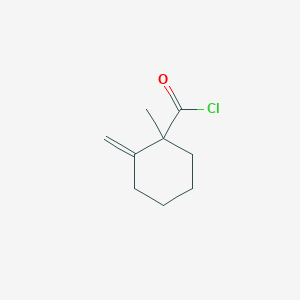


![4-Chloro-5-phenyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13946019.png)

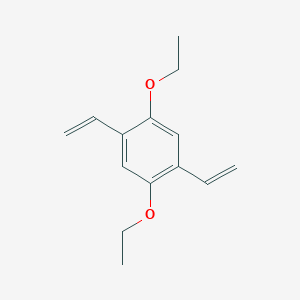
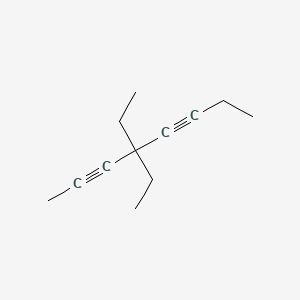
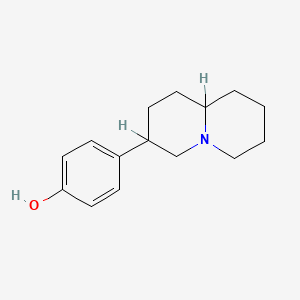
![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13946058.png)
